molecular formula C23H27ClO6 B084650 Chloroprednisone Acetate CAS No. 14066-79-6

Chloroprednisone Acetate

Cat. No.: B084650
CAS No.: 14066-79-6
M. Wt: 434.9 g/mol
InChI Key: RACDDTQBAFEERP-PLTZVPCUSA-N
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Description

Chloroprednisone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the 21-acetate ester of chloroprednisone. This compound is known for its anti-inflammatory properties and is used in various medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroprednisone acetate is synthesized through the esterification of chloroprednisone with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired acetate ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including chloroprednisone and acetic anhydride, are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions for ester formation. After the reaction is complete, the product is purified through crystallization and filtration processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chloroprednisone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed:

Scientific Research Applications

Chloroprednisone acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential as a tool for investigating glucocorticoid receptor pathways.

    Medicine: Used in the development of anti-inflammatory drugs and as a model compound for studying corticosteroid pharmacokinetics and pharmacodynamics.

    Industry: Employed in the formulation of topical anti-inflammatory creams and ointments.

Mechanism of Action

Chloroprednisone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects of this compound. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

Comparison with Similar Compounds

Uniqueness of Chloroprednisone Acetate: this compound is unique due to its chlorine substitution, which enhances its anti-inflammatory properties compared to other corticosteroids. This substitution also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific medical applications .

Properties

IUPAC Name

[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17,20,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACDDTQBAFEERP-PLTZVPCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)C=CC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043077
Record name Chloroprednisone acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14066-79-6
Record name Chlorprednisone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14066-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chloroprednisone acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topilan
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37912
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Record name Chloroprednisone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroprednisone 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLOROPREDNISONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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